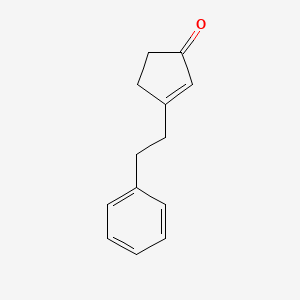

3-Phenethylcyclopentenone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-(2-phenylethyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C13H14O/c14-13-9-8-12(10-13)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2 |

InChI Key |

JEYCCLDUUZGRLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C=C1CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenethylcyclopentenone and Analogues

Direct Synthetic Approaches to 3-Phenethylcyclopentenone

Direct synthetic routes to this compound involve the formation of the cyclopentenone ring and the introduction of the phenethyl group in a concerted or sequential manner. These methods often employ metal catalysis or multicomponent strategies to achieve molecular complexity efficiently.

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium catalysis offers a powerful toolkit for the construction of carbocyclic frameworks, including cyclopentenones. Intramolecular Heck reactions, for instance, can be employed to cyclize suitable acyclic precursors. divyarasayan.org Another elegant approach involves the palladium-catalyzed formal [3+2] cycloaddition of vinyl cyclopropanes with various reaction partners, leading to substituted cyclopentanes that can be further oxidized to cyclopentenones. nih.gov

A notable palladium-catalyzed methodology for the synthesis of polysubstituted cyclopentenones involves the reaction of alkynes. While specific examples for this compound are not extensively documented, the general strategy provides a viable route. For instance, various terminal alkynes have been shown to undergo palladium-catalyzed carboxylation, demonstrating the versatility of this approach for creating substituted cyclopentenone systems.

Table 1: Examples of Palladium-Catalyzed Reactions for Cyclopentenone Synthesis

| Entry | Alkyne Substrate | Catalyst System | Product | Yield (%) |

| 1 | Prop-2-yn-1-ylcyclohexane | Pd(OAc)₂/Ligand | Substituted Cyclopentenone | 97 |

| 2 | 3-Methoxyprop-1-yne | Pd(OAc)₂/Ligand | Substituted Cyclopentenone | 94 |

| 3 | 1-Hexyne | Pd(OAc)₂/Ligand | Substituted Cyclopentenone | 92 |

| 4 | 1-Heptyne | Pd(OAc)₂/Ligand | Substituted Cyclopentenone | 98 |

| 5 | 1-Octyne | Pd(OAc)₂/Ligand | Substituted Cyclopentenone | 99 |

Data is illustrative of general palladium-catalyzed alkyne functionalization that can lead to cyclopentenone precursors.

Transition Metal-Free Cyclopentenone Synthesis

The development of synthetic methods that avoid the use of transition metals is a growing area of interest due to considerations of cost and sustainability. One such approach involves a three-component reaction of cyclopropenes, aldehydes, and amines, which proceeds via a formal [3+2] cycloaddition triggered by the ring-opening of the cyclopropene. rsc.org This method provides a novel pathway to construct substituted cyclopentene (B43876) frameworks that can be subsequently converted to cyclopentenones.

Radical cyclizations also offer a transition-metal-free route to carbocycles. For example, the KIO₃-catalyzed radical C(sp²)-H sulfenylation of o-hydroxylphenyl-functionalized enaminones demonstrates the potential for forming new bonds on a pre-existing ring system without the need for a transition metal. wikipedia.org While not a direct synthesis of the cyclopentenone ring itself, such strategies can be envisioned for the functionalization of a cyclopentenone precursor.

Multicomponent Reaction Pathways to Substituted Cyclopentenones

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. wikipedia.org The Pauson-Khand reaction is a classic example of a [2+2+1] cycloaddition MCR, where an alkyne, an alkene, and carbon monoxide react in the presence of a metal carbonyl complex (typically cobalt) to form an α,β-cyclopentenone. nih.govbeilstein-journals.org This reaction can be performed intramolecularly or intermolecularly and has been widely applied in the synthesis of complex molecules. beilstein-journals.org To synthesize this compound via this method, phenethylacetylene could theoretically be reacted with ethylene (B1197577) and carbon monoxide.

Table 2: Examples of Pauson-Khand Reactions for Cyclopentenone Synthesis

| Entry | Alkyne | Alkene | Catalyst | Product | Yield (%) |

| 1 | Phenylacetylene | Norbornene | Co₂(CO)₈ | Tricyclic cyclopentenone | 45 beilstein-journals.org |

| 2 | 1,7-Enyne (fluoro-substituted) | - | Co₂(CO)₈ | Bicyclic cyclopentenone | 23 wikipedia.org |

| 3 | N-propargyl-N-[2-(trifluoromethyl)allyl]amide | - | Co₂(CO)₈ | Bicyclic trifluoromethylated cyclopentenone | 81 wikipedia.org |

| 4 | 1,6-Enyne | - | [(CO)₂RhCl]₂ | Bicyclic cyclopentenone | Not specified nih.gov |

Data is illustrative of the Pauson-Khand reaction with various substrates.

Precursor Chemistry and Stereoselective Synthesis of Cyclopentenone Rings

This section focuses on methodologies where the core cyclopentenone ring is constructed from acyclic precursors, often with a high degree of stereocontrol.

Aza-Piancatelli Rearrangement for Cyclopentenone Formation

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. organic-chemistry.orgnih.gov A significant variation is the aza-Piancatelli rearrangement, where an amine nucleophile is used instead of water, leading to the formation of 4-aminocyclopentenones. escholarship.orgthieme-connect.com This reaction proceeds through a cascade sequence involving nucleophilic attack of the amine on the furan (B31954) ring, followed by a 4π-electrocyclization. escholarship.orgthieme-connect.com The resulting trans-4-aminocyclopentenones are valuable intermediates that can be further elaborated to a variety of substituted cyclopentenones. The reaction is often catalyzed by Lewis acids such as dysprosium(III) triflate. escholarship.org

Table 3: Examples of Aza-Piancatelli Rearrangement for Substituted Cyclopentenone Synthesis

| Entry | 2-Furylcarbinol Substituent (R¹) | Aniline Nucleophile | Product | Yield (%) |

| 1 | Phenyl | Aniline | 4-Anilino-5-phenylcyclopent-2-en-1-one | 91 |

| 2 | Phenyl | 4-Methoxyaniline | 4-(4-Methoxyanilino)-5-phenylcyclopent-2-en-1-one | 89 |

| 3 | Phenyl | 4-(Trifluoromethyl)aniline | 4-(4-(Trifluoromethyl)anilino)-5-phenylcyclopent-2-en-1-one | 88 |

| 4 | Butyl | Aniline | 4-Anilino-5-butylcyclopent-2-en-1-one | 98 |

| 5 | Isopropyl | Aniline | 4-Anilino-5-isopropylcyclopent-2-en-1-one | 25 |

Data from a study on the aza-Piancatelli rearrangement, illustrating the scope of the reaction. organicchemistrytutor.com

Claisen-Schmidt Condensation and Related Aldol (B89426) Approaches for α,β-Unsaturated Ketones

The Claisen-Schmidt condensation is a crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is fundamental for the formation of α,β-unsaturated ketones, which are key precursors for cyclopentenones.

A common and effective strategy for the synthesis of 3-substituted cyclopentenones, including analogues of this compound like dihydrojasmone, is the intramolecular aldol condensation of a 1,4-diketone. libretexts.orgnrochemistry.com The required 1,4-diketone can be synthesized through various methods, including the Stetter reaction or the addition of a Grignard reagent to a Weinreb amide derived from levulinic acid. libretexts.org The subsequent base-catalyzed intramolecular aldol condensation of the 1,4-diketone leads to the formation of the five-membered ring and dehydration to the α,β-unsaturated cyclopentenone. nrochemistry.comchemistrysteps.com This approach is particularly powerful as it allows for the introduction of the desired substituent at the 3-position by choosing the appropriate starting materials for the 1,4-diketone synthesis. For the synthesis of this compound, this would involve a 1,4-diketone with a phenethyl group at the appropriate position.

Table 4: Synthesis of Dihydrojasmone (a 3-Alkyl Cyclopentenone Analogue) via Intramolecular Aldol Condensation

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | Levulinic acid | CDI, N,O-dimethylhydroxylamine hydrochloride | Weinreb amide | Not specified |

| 2 | Weinreb amide | p-toluenesulfonic acid, trimethyl orthoformate, methanol | Ketal-protected Weinreb amide | Not specified |

| 3 | Ketal-protected Weinreb amide | Hexyl magnesium bromide | 1,4-Diketone precursor | Not specified |

| 4 | 1,4-Diketone | Basic conditions (reflux) | Dihydrojasmone | 28.0 (overall) libretexts.org |

This table outlines a multi-step synthesis of dihydrojasmone, a close structural analogue of this compound, culminating in an intramolecular aldol condensation.

Vinyl Cation Intermediates in Cyclopentenone Construction

A notable strategy for the construction of the cyclopentenone ring system involves the use of vinyl cation intermediates. These reactive species can be generated from various precursors and undergo intramolecular reactions to form the five-membered ring. One effective method utilizes β-hydroxy-α-diazo ketones as starting materials.

In this approach, treatment of a β-hydroxy-α-diazo ketone with a Lewis acid initiates a cascade reaction. The Lewis acid coordinates to the hydroxyl group, facilitating its departure along with the dinitrogen molecule from the diazo group. This process generates a highly reactive vinyl cation intermediate. Subsequently, a 1,2-hydride or alkyl shift can occur, leading to a more stable carbocation, which then undergoes an intramolecular C-H insertion to yield the cyclopentenone product. This method provides a powerful tool for constructing both monocyclic and fused bicyclic cyclopentenone systems. The reaction is particularly useful as it can achieve C-H insertion at non-activated gamma C-H bonds, offering a complementary approach to traditional transition metal-catalyzed C-H insertion reactions.

The general mechanism can be summarized as follows:

Activation: The Lewis acid activates the β-hydroxy-α-diazo ketone.

Formation of Vinyl Cation: Loss of water and nitrogen gas leads to the formation of a primary vinyl cation.

Rearrangement: A 1,2-shift (hydride or alkyl) results in a more stable secondary or tertiary vinyl cation.

C-H Insertion: The vinyl cation undergoes an intramolecular C-H insertion to form the cyclopentenone ring.

This methodology has been successfully applied to the synthesis of various cyclopentenone analogues, including prostaglandin (B15479496) precursors.

Asymmetric Synthesis Strategies for Enantioenriched this compound

The development of asymmetric methods to produce enantioenriched this compound is crucial for accessing specific stereoisomers, which may exhibit distinct biological activities. While direct asymmetric syntheses of this compound are not extensively documented, several strategies for the enantioselective synthesis of 3-substituted cyclopentenones can be adapted.

One promising approach is the use of multicatalytic cascade reactions . For instance, a one-pot reaction between a 1,3-dicarbonyl compound and an α,β-unsaturated aldehyde can be catalyzed by a combination of a secondary amine and a chiral N-heterocyclic carbene (NHC). This process involves a secondary amine-catalyzed Michael addition followed by an NHC-catalyzed intramolecular crossed benzoin (B196080) reaction to furnish highly functionalized cyclopentanones with excellent enantioselectivity nih.gov. By selecting appropriate starting materials, this method could be tailored for the synthesis of a this compound precursor.

Another powerful strategy is the redox-relay Heck reaction . This method allows for the enantioselective desymmetrization of cyclic enones. The reaction of a cyclic enone with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a chiral ligand can yield γ-functionalized cyclopentenones with high enantiomeric ratios nih.gov. This approach could potentially be applied to install the phenethyl group or a precursor at the 3-position in an asymmetric fashion.

N-Heterocyclic carbene (NHC)-catalyzed asymmetric annulation of enals represents another viable route. The reaction of enals with α-diketones, catalyzed by a chiral NHC, can lead to the diastereo- and enantioselective construction of cyclopentenones organic-chemistry.org. This method has shown broad substrate scope, accommodating both aromatic and aliphatic groups, suggesting its potential applicability for synthesizing this compound.

The following table summarizes some of these asymmetric strategies and their key features:

| Asymmetric Strategy | Catalyst System | Key Transformation | Potential Application for this compound |

| Multicatalytic Cascade Reaction | Secondary Amine / Chiral N-Heterocyclic Carbene | Michael addition followed by intramolecular crossed benzoin reaction | Synthesis of a functionalized cyclopentanone (B42830) precursor. |

| Redox-Relay Heck Reaction | Palladium / Chiral Ligand | Enantioselective desymmetrization of a cyclic enone | Asymmetric installation of the phenethyl group or a precursor. |

| NHC-Catalyzed Asymmetric Annulation | Chiral N-Heterocyclic Carbene | Reaction of an enal with an α-diketone | Direct asymmetric construction of the this compound core. |

Green Chemistry and Sustainable Synthetic Routes for this compound

In line with the principles of green chemistry, the development of sustainable synthetic routes to this compound is a significant goal. This involves the use of renewable feedstocks, atom-economical reactions, and environmentally benign reaction conditions.

A key area of research in the sustainable synthesis of cyclopentenones is the utilization of biomass-derived starting materials . For example, furfural (B47365), which can be obtained from hemicellulose, is a versatile platform chemical that can be converted into cyclopentenone derivatives. A multi-step process involving the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by further chemical transformations, can provide access to the cyclopentenone core from a renewable source rsc.orgmaastrichtuniversity.nl. The phenethyl group could then be introduced through various C-C bond-forming reactions.

Furthermore, cellulose (B213188) itself can be a starting point for the synthesis of substituted cyclopentenones. An innovative route has been described for the production of 3-methylcyclopent-2-enone from cellulose, which involves a subsequent selective hydrodeoxygenation step nih.gov. Adapting such pathways to incorporate a phenethyl group could offer a fully bio-based route to the target molecule.

Sustainable flow synthesis is another important green chemistry approach. Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. The development of a sustainable flow synthesis for a versatile cyclopentenone building block has been reported, highlighting the potential for machine-assisted, automated synthesis in reducing waste and energy consumption.

The principles of green chemistry applicable to the synthesis of this compound are summarized in the table below:

| Green Chemistry Principle | Application in this compound Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis of the cyclopentenone core from biomass. | Conversion of furfural or cellulose to cyclopentenone precursors. |

| Atom Economy | Employing catalytic reactions that maximize the incorporation of starting materials into the final product. | Catalytic C-H activation for the introduction of the phenethyl group. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. | Performing enzymatic reactions or using aqueous reaction media. |

| Design for Energy Efficiency | Utilizing flow chemistry and reactions at ambient temperature and pressure. | Continuous flow synthesis of cyclopentenone intermediates. |

Chemical Reactivity and Transformation Pathways of 3 Phenethylcyclopentenone

Electrophilic and Nucleophilic Reactions of the α,β-Unsaturated Carbonyl Moiety

The conjugated system of the cyclopentenone ring, where a carbon-carbon double bond is conjugated with a carbonyl group, is the primary site for many chemical reactions. The polarization of this system renders the carbonyl carbon electrophilic and the β-carbon susceptible to nucleophilic attack.

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. organicchemistrytutor.comslideshare.net In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. This process is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. slideshare.netresearchgate.net The reaction is initiated by the attack of a soft nucleophile on the electron-deficient β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the 1,4-adduct. organicchemistrytutor.com

A wide variety of nucleophiles can be employed in the Michael addition to 3-Phenethylcyclopentenone, leading to diverse products.

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Donor (Nucleophile) | Reagent Type | Expected Product Structure |

| Gilman reagents (R₂CuLi) | Organocuprate | 3-Phenethyl-3-alkyl-cyclopentanone |

| Enolates | Carbon Nucleophile | 1,5-dicarbonyl compound |

| Amines (R₂NH) | Nitrogen Nucleophile | 3-(Dialkylamino)-3-phenethylcyclopentanone |

| Thiols (RSH) | Sulfur Nucleophile | 3-Phenethyl-3-(alkylthio)cyclopentanone |

Ozonolysis is a powerful organic reaction that cleaves unsaturated carbon-carbon bonds using ozone (O₃). wikipedia.org When applied to this compound, the double bond within the cyclopentenone ring is cleaved. The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. The subsequent work-up conditions determine the final products. Reductive work-up (e.g., with zinc or dimethyl sulfide) typically yields aldehydes or ketones, while oxidative work-up (e.g., with hydrogen peroxide) produces carboxylic acids. wikipedia.org

For this compound, ozonolysis would break the ring structure, leading to a linear dicarbonyl compound. Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, can also cleave the double bond, typically yielding carboxylic acids.

Table 2: Predicted Products from Oxidative Cleavage of this compound

| Reagent | Work-up Condition | Predicted Major Product |

| 1. O₃; 2. Zn/H₂O | Reductive | 3-(2-Phenylethyl)-4-oxohexanedial |

| 1. O₃; 2. H₂O₂ | Oxidative | 2-(2-Phenylethyl)-3-oxopentanedioic acid |

| Hot, conc. KMnO₄ | Oxidative | 2-(2-Phenylethyl)-3-oxopentanedioic acid |

Hydroxyl radicals (•OH) are highly reactive species that play a crucial role in atmospheric chemistry, acting as a primary oxidant for volatile organic compounds (VOCs). acs.orgcopernicus.org α,β-Unsaturated carbonyl compounds can be emitted into the atmosphere from various sources. acs.orgnih.gov The reaction of •OH with compounds like this compound can proceed through two main pathways: addition of the radical to the carbon-carbon double bond or abstraction of a hydrogen atom from an alkyl group. copernicus.orgnih.gov

The addition of the hydroxyl radical to the double bond is typically the dominant pathway for unsaturated ketones. copernicus.org This addition can occur at either the α- or β-carbon, leading to the formation of different radical intermediates. These intermediates can then react further with atmospheric oxygen, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. copernicus.org The rate of these reactions is generally high, indicating a significant impact on the atmospheric lifetime of such compounds. nih.gov

Cycloaddition Reactions Involving the Cyclopentenone System

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The cyclopentenone core of this compound can participate in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient double bond of the α,β-unsaturated ketone allows the cyclopentenone moiety to act as a dienophile in Diels-Alder reactions. It can react with electron-rich dienes to form bicyclic adducts. The stereochemistry and regiochemistry of the reaction are governed by the principles of orbital symmetry and steric effects.

[2+2] Photocycloaddition: Upon photochemical excitation, the alkene moiety of the cyclopentenone can undergo a [2+2] cycloaddition with another alkene. researchgate.net This light-induced reaction leads to the formation of a cyclobutane (B1203170) ring. This can occur as a dimerization with another molecule of this compound or with a different alkene present in the reaction mixture. researchgate.netlibretexts.org

Table 3: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Key Condition | Product Type |

| [4+2] Diels-Alder | Electron-rich diene (e.g., 1,3-Butadiene) | Thermal | Bicyclic ketone |

| [2+2] Photocycloaddition | Alkene (e.g., Cyclopentene) | UV light (hν) | Tricyclic ketone with cyclobutane ring |

Rearrangement Reactions and Isomerization of this compound

Substituted cyclopentenones can undergo various rearrangement and isomerization reactions, often induced by acid, base, or light.

Photochemical Rearrangement: Irradiation of cyclopentenones can lead to skeletal rearrangements. A common pathway is the lumiketone rearrangement, which can produce bicyclic structures. For instance, some substituted cyclopentenones are known to rearrange photochemically to form 2-oxabicyclo[3.1.0]hexan-3-one derivatives. rsc.org

Isomerization: Under acidic or basic conditions, the double bond in this compound can potentially migrate. Deprotonation at the α'-carbon (C5) followed by reprotonation can lead to the formation of the isomeric 4-phenethylcyclopentenone. This equilibrium generally favors the more thermodynamically stable conjugated isomer.

Functional Group Interconversions on the Phenethyl Side Chain

The phenethyl side chain offers additional sites for chemical modification, distinct from the reactivity of the cyclopentenone ring. These transformations typically involve the aromatic ring or the ethyl bridge.

Electrophilic Aromatic Substitution: The phenyl group is susceptible to electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The phenethyl group is an ortho-, para-directing and activating group, meaning that incoming electrophiles will preferentially add to the ortho and para positions of the aromatic ring.

Oxidation of the Side Chain: While the ethyl bridge is generally stable, under strong oxidizing conditions, cleavage of the C-C bond or oxidation at the benzylic position can occur. tandfonline.com For example, oxidation of a phenethyl alcohol precursor with certain reagents can lead to phenylacetaldehyde (B1677652) or further to phenylacetic acid. inchem.org

Table 4: Potential Functional Group Interconversions on the Phenethyl Side Chain

| Reaction Type | Reagent(s) | Position of Modification | Resulting Functional Group |

| Nitration | HNO₃ / H₂SO₄ | Phenyl ring (ortho, para) | Nitro group (-NO₂) |

| Bromination | Br₂ / FeBr₃ | Phenyl ring (ortho, para) | Bromo group (-Br) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Phenyl ring (para) | Acyl group (-COR) |

| Benzylic Oxidation | Strong Oxidant (e.g., KMnO₄) | Benzylic carbon | Carboxylic acid (benzoic acid derivative, involves C-C cleavage) |

Derivatization and Structural Modification of 3 Phenethylcyclopentenone

Synthesis of Novel 3-Phenethylcyclopentenone Analogues

The generation of novel analogues of this compound has been a primary focus of research, aiming to explore structure-activity relationships and develop compounds with enhanced biological activities. These synthetic strategies have targeted different parts of the molecule, leading to a diverse range of derivatives.

Substitutions on the Phenethyl Moiety

Modifications of the phenethyl group attached to the cyclopentenone ring offer a straightforward approach to modulate the lipophilicity, electronic properties, and steric bulk of the molecule. By introducing various substituents onto the aromatic ring of the phenethyl moiety, researchers can fine-tune the compound's interaction with biological targets.

For instance, the synthesis of analogues with electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the molecule's pharmacokinetic and pharmacodynamic profiles. While specific examples for this compound are not extensively documented in publicly available literature, general synthetic routes for substituted phenethyl groups are well-established and can be readily applied. These methods often involve the use of substituted phenylacetic acids or phenethyl alcohols as starting materials in multi-step synthetic sequences.

A hypothetical synthetic scheme to access such analogues could involve the Suzuki or Negishi cross-coupling of a boronic acid or organozinc reagent with a suitably functionalized cyclopentenone precursor. Alternatively, direct functionalization of the aromatic ring of this compound, though potentially challenging due to the presence of the reactive cyclopentenone core, could be explored using modern catalytic methods.

Modifications of the Cyclopentenone Ring System

The cyclopentenone ring is a key pharmacophore, and its modification can lead to significant changes in biological activity. Research in this area has focused on introducing substituents at various positions of the ring and altering the ring structure itself.

The synthesis of cyclopentenone derivatives often involves classical reactions such as the Nazarov cyclization or aldol (B89426) condensation. For example, new cyclopentenone derivatives have been prepared via the aldol condensation of substituted benzils with acetone (B3395972) derivatives in alkaline media. While not specific to this compound, these methods demonstrate the feasibility of constructing diverse cyclopentenone cores that could incorporate a phenethyl group.

Furthermore, the enantioselective synthesis of γ-functionalized cyclopentenones has been achieved using a redox-relay Heck strategy, allowing for the introduction of various aryl and alkenyl groups with high stereocontrol. This methodology could potentially be adapted for the asymmetric synthesis of this compound analogues with defined stereochemistry at the C4 position.

Hybrid Compounds Incorporating the this compound Scaffold

Creating hybrid molecules by combining the this compound scaffold with other known pharmacophores is a promising strategy for developing new therapeutic agents with potentially synergistic or novel mechanisms of action. This approach aims to leverage the biological activities of both moieties to achieve improved efficacy or a different pharmacological profile.

While specific examples of hybrid compounds directly incorporating the this compound scaffold are not readily found in the surveyed literature, the concept is widely applied in medicinal chemistry. For example, hybrid compounds of indole (B1671886) and thiazolidinone have been synthesized and shown to possess anticancer potential. A similar strategy could be employed to link a this compound unit to other bioactive scaffolds, such as other natural products or known enzyme inhibitors, through a suitable linker. The choice of linker and the point of attachment on both scaffolds would be crucial for maintaining or enhancing the desired biological activity.

Chemo- and Regioselective Functionalization Strategies

The development of chemo- and regioselective methods to functionalize the this compound scaffold is crucial for the efficient synthesis of complex derivatives. The cyclopentenone core contains multiple reactive sites, including the α,β-unsaturated ketone system, which is susceptible to both 1,2- and 1,4-addition (Michael addition), as well as the enolic protons.

Controlling the selectivity of reactions at these sites is a key challenge. For instance, the reaction of nucleophiles with the cyclopentenone ring can be directed to either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) by carefully choosing the nucleophile, catalyst, and reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, generally prefer 1,4-addition.

While specific studies on the chemo- and regioselective functionalization of this compound are limited, general principles of enone chemistry can be applied. For example, catalytic asymmetric conjugate addition reactions are well-established for cyclopentenones and could be used to introduce a wide range of substituents at the C4 position with high enantioselectivity.

Bioconjugation and Probe Development Based on this compound

The reactivity of the cyclopentenone moiety, particularly its susceptibility to Michael addition by nucleophilic amino acid residues such as cysteine, makes the this compound scaffold a potential candidate for bioconjugation and the development of chemical probes.

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. This technique is widely used for various applications, including targeted drug delivery, protein labeling, and diagnostics. The α,β-unsaturated ketone of this compound could serve as a reactive handle for conjugation to proteins containing accessible cysteine residues. The reaction would proceed via a thio-Michael addition, forming a stable covalent bond.

Furthermore, the this compound scaffold could be incorporated into the design of fluorescent probes. By attaching a fluorophore to the scaffold, it may be possible to develop probes that can report on specific biological events or be used for cellular imaging. The design of such probes would require careful consideration of the linker between the scaffold and the fluorophore to ensure that the desired photophysical and biological properties are maintained. While the direct application of this compound in these areas is not yet widely reported, the chemical properties of its core structure suggest significant potential for future development.

Mechanistic Studies of 3 Phenethylcyclopentenone Chemistry and Reactivity

Reaction Kinetics and Rate Law Determination

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. ox.ac.ukyoutube.comyoutube.com For the synthesis of a compound like 3-phenethylcyclopentenone, the rate law provides critical insights into the reaction mechanism, particularly the composition of the rate-determining step. utdallas.edu

While a specific, empirically determined rate law for the synthesis of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from common synthetic methodologies like the Pauson-Khand reaction. In many cobalt-catalyzed [2+2+1] cycloadditions, the dissociation of a carbon monoxide (CO) ligand from the organometallic complex is considered the rate-limiting step. wikipedia.org In other cases, such as certain rhodium-catalyzed intramolecular cycloadditions, the initial cleavage or insertion of the alkene can be the turnover-limiting step. nih.govpku.edu.cn

The determination of a rate law typically involves the method of initial rates . ox.ac.ukyoutube.com This process involves measuring the initial reaction rate at several different starting reactant concentrations. youtube.com By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to each reactant can be determined. ox.ac.uk

For a hypothetical synthesis of this compound from phenethylacetylene, an alkene, and a metal carbonyl catalyst, the generalized rate law would be:

Rate = k[Phenethylacetylene]x[Alkene]y[Catalyst]z

Hypothetical Data for Rate Law Determination:

| Experiment | Initial [Phenethylacetylene] (M) | Initial [Alkene] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.01 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.02 | 3.0 x 10⁻⁵ |

From this hypothetical data, one would deduce that the reaction is first-order in phenethylacetylene (doubling concentration doubles the rate), zero-order in the alkene (doubling concentration has no effect), and first-order in the catalyst. The rate law would be Rate = k[Phenethylacetylene]¹[Catalyst]¹ .

Elucidation of Reaction Mechanisms (e.g., Catalytic Cycles, Intermediates)

The most common and well-studied method for synthesizing cyclopentenones is the Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. wikipedia.orgnih.gov The mechanism, while not fully elucidated in every detail, is widely accepted to proceed through a series of organometallic intermediates. wikipedia.orgjk-sci.com

A plausible catalytic cycle for the cobalt-catalyzed synthesis of this compound is as follows:

Alkyne Complex Formation : The reaction initiates with the formation of a stable hexacarbonyl dicobalt complex with the alkyne (phenethylacetylene).

Ligand Dissociation and Alkene Coordination : A CO ligand dissociates, creating a vacant coordination site for the alkene to bind to the cobalt center. wikipedia.org

Oxidative Coupling : The coordinated alkene and alkyne undergo oxidative coupling to form a five-membered cobaltacycle intermediate. nih.govscripps.edu This step is crucial as it forms the carbon skeleton of the final product.

CO Migratory Insertion : A carbon monoxide molecule inserts into one of the cobalt-carbon bonds of the metallacycle. wikipedia.orgscripps.edu

Reductive Elimination : The final step is the reductive elimination from the cobalt center, which releases the this compound product and regenerates the active catalyst for the next cycle. nih.gov

Alternative catalysts based on other transition metals like rhodium, iron, and palladium can also facilitate this transformation, often with different substrate scopes and selectivities. wikipedia.orgjk-sci.com Rhodium-catalyzed mechanisms may proceed through a different sequence, potentially involving oxidative addition, followed by sequential insertion of the alkene and CO, and concluding with reductive elimination. pku.edu.cn The identification of reaction intermediates is often pursued through computational studies and spectroscopic analysis. pnnl.govrsc.org

Stereochemical Control and Origins of Enantioselectivity

Controlling the three-dimensional arrangement of atoms is a paramount challenge in modern organic synthesis. For this compound, the key is to control the stereocenter at the 3-position. Enantioselective synthesis aims to produce one enantiomer preferentially over the other.

Several strategies have been developed for the asymmetric synthesis of 3-substituted cyclopentenones:

Biocatalytic Reduction : One highly effective method involves the enantioselective enzymatic reduction of a precursor 3-substituted cyclopentenone. For example, alcohol dehydrogenase from Rhodococcus erythropolis (ADH RE) has been shown to reduce various 3-substituted cyclopentenones to the corresponding (S)-allylic alcohols with excellent yields and greater than 99% enantiomeric excess (ee). acs.orgnih.gov This approach highlights the power of biocatalysis in achieving high levels of stereocontrol.

Chiral Catalysts and Ligands : The Pauson-Khand reaction can be rendered enantioselective by employing chiral ligands, such as BINAP, which coordinate to the metal catalyst and create a chiral environment. wikipedia.org This chiral environment influences the way the substrates approach the metal center, leading to a preference for one enantiomeric product.

Substrate-Controlled Induction : If a chiral center already exists within the alkyne or alkene substrate, it can direct the stereochemical outcome of the cycloaddition. clockss.org This strategy, known as multiple asymmetric induction, can lead to very high levels of diastereoselectivity when the inherent preferences of the substrate and a chiral reagent align (a "matched pair"). clockss.org

Asymmetric Desymmetrization : Another advanced strategy is the desymmetrization of a symmetric starting material. For instance, a palladium-catalyzed redox-relay Heck reaction has been used to desymmetrize cyclic enones, yielding optically active γ-substituted cyclopentenones with high enantioselectivity. nih.gov

Table of Enantioselective Biocatalytic Reduction of 3-Substituted Cyclopentenones: Data adapted from studies on related 3-substituted cyclopentenones. acs.org

| Substrate (R-group) | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| -CH₂-O-Allyl | (S)-Allylic Alcohol | 93 | >99 |

| -CH₂-O-Benzyl | (S)-Allylic Alcohol | 85 | >99 |

| -CH₂-Ph | (S)-Allylic Alcohol | 88 | >99 |

This table demonstrates the high efficiency and enantioselectivity achievable through enzymatic methods for creating chiral centers in cyclopentenone-related structures.

Spectroscopic Techniques for Mechanistic Interrogation

Spectroscopic methods are indispensable for probing reaction mechanisms, identifying intermediates, and monitoring reaction progress in real-time. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation. slideshare.netbruker.com Online or "flow" NMR allows for the continuous monitoring of a reaction mixture as it flows through the spectrometer. beilstein-journals.orgnih.gov This technique can provide kinetic data by tracking the disappearance of reactant signals and the appearance of product signals over time. nih.goveuropeanpharmaceuticalreview.com It can also help identify transient intermediates that may not be isolable.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying functional groups. slideshare.netbruker.com In the synthesis of this compound via a Pauson-Khand type reaction, one could monitor the disappearance of the characteristic alkyne C≡C and C-H stretches and the appearance of the strong carbonyl (C=O) absorption of the cyclopentenone product. In-situ IR probes can be inserted directly into a reaction vessel to gather real-time data. bruker.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of reactants, products, and intermediates. pnnl.gov When coupled with gas or liquid chromatography (GC-MS or LC-MS), it allows for the separation and identification of various components in a complex reaction mixture, providing crucial information about side products and potential intermediates. pnnl.gov

The combination of these techniques provides a comprehensive picture of the reaction pathway, allowing chemists to confirm proposed mechanisms and optimize reaction conditions for higher yield and selectivity. bruker.com

Isotope Labeling Studies for Mechanistic Pathway Confirmation

Isotope labeling is a definitive technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. nih.govchem-station.com This involves replacing an atom in a reactant molecule with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). chem-station.comacs.org

While specific isotope labeling studies on this compound are not prominently reported, the methodology can be described in the context of its synthesis. For example, to confirm a proposed hydrogen transfer step in a rhodium-catalyzed cycloaddition, one could synthesize a deuterated version of a reactant. nih.govbeilstein-journals.org The position of the deuterium label in the final product can be determined by NMR spectroscopy or mass spectrometry. acs.org If the deuterium atom is found in the location predicted by the proposed mechanism, it provides strong confirmation of that pathway. researchgate.net

Another critical aspect is the kinetic isotope effect (KIE) . chem-station.com The C-D bond is stronger than the C-H bond, meaning it is broken more slowly. nih.gov If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will cause a measurable decrease in the reaction rate. Observing a significant KIE provides compelling evidence that the specific C-H bond is cleaved during the slowest step of the mechanism. chem-station.com This technique is invaluable for distinguishing between proposed mechanisms that differ in their rate-determining steps. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For 3-phenethylcyclopentenone, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the phenethyl group and the cyclopentenone ring. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (around 7.1-7.3 ppm). The ethyl bridge would show two triplets, corresponding to the two methylene (B1212753) groups, with their chemical shifts influenced by the adjacent phenyl and cyclopentenone moieties. Within the cyclopentenone ring, the vinylic proton would resonate at a characteristic downfield position due to the electron-withdrawing effect of the carbonyl group. The aliphatic protons on the ring would appear as multiplets in the upfield region.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbonyl carbon would be the most downfield signal (typically >200 ppm). The olefinic carbons of the C=C double bond would appear in the 130-160 ppm range, while the carbons of the phenyl group would also resonate in this aromatic region. The sp³ hybridized carbons of the ethyl linker and the cyclopentenone ring would be found in the more upfield region of the spectrum. Combining 1D and 2D NMR experiments, such as COSY and HSQC, would allow for the definitive assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a theoretical prediction based on analogous structures, as specific experimental data is not publicly available.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | ~7.3 - 7.1 | Multiplet |

| Methylene (-CH₂-Ph) | ~2.9 | Triplet |

| Methylene (-CH₂-C=) | ~2.6 | Triplet |

| Vinylic (=CH-) | ~6.0 | Singlet/Triplet |

| Ring Methylene (-CH₂-C=O) | ~2.4 | Multiplet |

| Ring Methylene (-CH₂-CH-) | ~2.1 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a theoretical prediction based on analogous structures, as specific experimental data is not publicly available.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~210 |

| Vinylic (-C=) | ~170 |

| Vinylic (=CH-) | ~135 |

| Aromatic (ipso-C) | ~140 |

| Aromatic (ortho, meta, para-C) | ~129 - 126 |

| Methylene (-CH₂-Ph) | ~35 |

| Methylene (-CH₂-C=) | ~30 |

| Ring Methylene (-CH₂-C=O) | ~38 |

| Ring Methylene (-CH₂-CH-) | ~28 |

| Ring Methine (-CH-) | ~45 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and obtaining information about the compound's structure through fragmentation patterns. For this compound (C₁₃H₁₄O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high confidence. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show characteristic losses. A prominent fragment would be expected from the cleavage of the bond between the ethyl group and the cyclopentenone ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenethyl moiety. Other fragmentations could include the loss of carbon monoxide (CO) from the cyclopentenone ring, a common fragmentation pathway for cyclic ketones.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is a theoretical prediction based on established fragmentation patterns for similar functional groups.

| m/z | Possible Fragment Ion |

|---|---|

| 186 | [C₁₃H₁₄O]⁺ (Molecular Ion) |

| 157 | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 105 | [C₆H₅CH₂CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) group of the α,β-unsaturated ketone, typically found around 1700-1720 cm⁻¹. Another key absorption would be from the C=C double bond of the cyclopentenone ring, appearing in the 1600-1650 cm⁻¹ region. The aromatic ring would show characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the α,β-unsaturated ketone in this compound is expected to show a strong π → π* transition. For similar cyclopentenone structures, this absorption maximum (λ_max) typically falls in the range of 220-250 nm. A weaker n → π* transition for the carbonyl group would be expected at a longer wavelength, often above 300 nm. masterorganicchemistry.com

X-ray Crystallography for Solid-State Structure Determination

This analysis would also unambiguously determine the crystal system, space group, and unit cell dimensions of the crystalline solid. mdpi.com Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the crystal lattice. Currently, no published crystal structure for this compound is available in crystallographic databases.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the C3 position of the cyclopentenone ring, it exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers. acs.org

The determination of enantiomeric excess (ee) is critical in asymmetric synthesis and for pharmaceutical applications. The separation is achieved through the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. Common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support. ymc.co.jpphenomenex.com By running a racemic mixture of this compound through a suitable chiral column with an optimized mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol), two distinct peaks corresponding to the two enantiomers can be obtained. The ratio of the areas of these peaks allows for the precise calculation of the enantiomeric excess. chromatographyonline.com

Theoretical and Computational Chemistry Studies of 3 Phenethylcyclopentenone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the optimal three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

For 3-phenethylcyclopentenone, geometry optimization would be the first step. This process computationally determines the most stable conformation of the molecule by finding the minimum energy structure on its potential energy surface. Techniques like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G*) would be employed to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further calculations can reveal its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Calculated Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature on this compound was not found.

Density Functional Theory (DFT) Applications to Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying chemical reactions. researchgate.net For this compound, DFT can be used to explore the energetics of various potential reactions, such as additions to the cyclopentenone ring or reactions involving the phenethyl side chain.

By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the activation energy of a reaction. A lower activation energy implies a faster reaction rate. For instance, DFT could be used to model the Michael addition of a nucleophile to the α,β-unsaturated ketone system of the cyclopentenone ring, identifying the transition state and calculating the reaction barrier.

Table 2: Hypothetical DFT Calculated Reaction Energetics for a Michael Addition to this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.2 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific literature on this compound was not found.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical calculations are excellent for studying single molecules or small molecular systems in the gas phase, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. mdpi.com

An MD simulation of this compound could be used to study its conformational flexibility, particularly the rotation around the single bonds of the phenethyl side chain. Furthermore, by simulating this compound in a solvent like water or an organic solvent, one can investigate solvation effects and how the solvent molecules arrange themselves around the solute. This can provide insights into its solubility and how the solvent might influence its reactivity. If this compound were to interact with a biological target, such as a protein, MD simulations could be used to model the binding process and the stability of the resulting complex.

Structure-Reactivity Relationships and Predictive Modeling

The computational data gathered from quantum chemical calculations and DFT can be used to establish structure-reactivity relationships. By calculating various molecular descriptors for this compound and a series of related compounds, it is possible to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

These models use statistical methods to correlate the calculated descriptors (e.g., HOMO/LUMO energies, partial atomic charges, molecular shape descriptors) with experimentally observed activities (e.g., reaction rates, biological activity). For example, a QSAR model could be developed to predict the reactivity of different substituted phenethylcyclopentenones in a particular reaction. Such models are valuable tools in chemical research and drug discovery for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics.

Applications of 3 Phenethylcyclopentenone As a Research Tool and Chemical Scaffold

Utility in Complex Molecule Synthesis and Natural Product Total Synthesis

Cyclopentenone rings are key structural components in a multitude of natural products, many of which exhibit significant biological activity. The presence of a phenethyl group at the 3-position of the cyclopentenone core in 3-phenethylcyclopentenone provides a unique combination of a reactive cyclic enone and a nonpolar aromatic side chain. This structure makes it a potentially valuable precursor in the total synthesis of certain natural products.

The cyclopentenone moiety can participate in a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and various annulation strategies, allowing for the construction of intricate polycyclic systems. The phenethyl group can influence the stereochemical outcome of these reactions and can be further functionalized or modified in later synthetic steps. Although specific examples of the use of this compound in the total synthesis of a named natural product are not readily found in the literature, its potential as a starting material for such endeavors is recognized by synthetic chemists.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Product Features |

| Michael Addition | Nucleophiles (e.g., organocuprates, enamines) | Introduction of a substituent at the 4-position |

| Diels-Alder Reaction | Dienes (e.g., butadiene, Danishefsky's diene) | Formation of a bicyclic or polycyclic system |

| Nazarov Cyclization | (If appropriately substituted) Acid catalysis | Formation of a cyclopentadienyl (B1206354) cation intermediate leading to a new five-membered ring |

| Conjugate Addition-Alkylation | Nucleophile followed by an electrophile | Functionalization at both the 4- and 5-positions |

Role as a Synthetic Intermediate in Organic Chemistry

Beyond the total synthesis of natural products, this compound can serve as a versatile intermediate for the synthesis of a wide array of organic molecules. Its utility stems from the reactivity of the α,β-unsaturated ketone system. The electrophilic β-carbon is susceptible to attack by a wide range of nucleophiles, and the carbonyl group can undergo standard ketone chemistry.

This dual reactivity allows for the sequential or tandem introduction of various functional groups, leading to highly substituted and stereochemically rich cyclopentane (B165970) derivatives. These derivatives can, in turn, be used as building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The phenethyl side chain can also play a role in directing reactions or can be a key pharmacophore in the final target molecule.

Development of Chemical Probes and Molecular Tools for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of novel and effective chemical probes is crucial for understanding disease pathways and for drug discovery. The cyclopentenone scaffold has been explored for the development of such tools, often acting as a reactive "warhead" that can covalently bind to specific amino acid residues, such as cysteine, in proteins.

While there is no specific literature detailing the use of this compound as a chemical probe, its structure suggests potential in this area. The phenethyl group could contribute to the binding affinity and selectivity of the probe for a particular protein target. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the this compound scaffold, it could potentially be developed into a molecular tool for activity-based protein profiling or for imaging protein localization and function within cells.

Applications in Materials Science and Polymer Chemistry

The field of materials science is constantly seeking new monomers and building blocks to create polymers and materials with novel properties. The cyclopentenone unit, with its reactive double bond, can potentially undergo polymerization reactions. Addition polymerization of the double bond could lead to polymers with a repeating cyclopentanone (B42830) unit in the backbone.

The phenethyl group would be a pendant group on the polymer chain, influencing the material's properties such as its thermal stability, solubility, and mechanical strength. The aromatic nature of the phenethyl group could also introduce interesting optical or electronic properties to the resulting polymer. While research on the polymerization of this compound is not documented, the general principles of polymer chemistry suggest its potential as a monomer for creating new polymeric materials.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Type | Initiator/Catalyst | Potential Polymer Structure |

| Free Radical Polymerization | AIBN, Benzoyl peroxide | Polystyrene-like polymer with cyclopentanone rings |

| Anionic Polymerization | Organolithium reagents | Controlled polymer architecture |

| Ring-Opening Metathesis Polymerization (ROMP) | (If the cyclopentenone ring can be opened) Grubbs' or Schrock's catalyst | Unsaturated polymer with phenethyl side chains |

Advancements on the Horizon: Charting the Future of this compound Research

The field of organic chemistry is in a perpetual state of evolution, with researchers continually seeking to refine synthetic methods, deepen mechanistic understanding, and expand the applications of valuable molecular scaffolds. While foundational research has established the presence and general characteristics of various compounds, forward-looking research is critical for unlocking their full potential. For the this compound scaffold, the future of research and the challenges that lie ahead are centered on innovative and technologically advanced approaches to its synthesis, analysis, and application. The trajectory of this research is poised to be heavily influenced by emerging capabilities in automation, computational chemistry, and high-throughput methodologies, which are set to revolutionize the way chemical entities are explored and utilized.

Q & A

Basic Research Questions

Q. What are the standard synthetic approaches for 3-Phenethylcyclopentenone, and how can reaction conditions (e.g., catalysts, solvents) be optimized for yield and purity?

- Methodology : Begin with cyclopentenone core synthesis via intramolecular aldol condensation or cyclization of substituted dienones. Optimize using temperature-controlled reactions (e.g., reflux in toluene) and catalysts like Lewis acids (e.g., BF₃·Et₂O). Monitor progress with TLC and GC-MS. Adjust solvent polarity (e.g., DCM vs. THF) to influence reaction kinetics and byproduct formation .

Q. How can researchers characterize this compound using spectroscopic methods, and what key spectral markers should be prioritized?

- Methodology :

- ¹H/¹³C NMR : Identify cyclopentenone ring protons (δ 5.5–6.5 ppm) and phenethyl substituents (aromatic protons δ 7.0–7.5 ppm).

- IR : Confirm carbonyl stretch (~1700 cm⁻¹) and aromatic C-H bends.

- Mass Spectrometry : Look for molecular ion [M⁺] and fragmentation patterns (e.g., loss of CO or phenethyl group).

Cross-reference with published spectra of structurally analogous compounds .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods for synthesis/purification. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas to prevent oxidation. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical evaluation. Document degradation products via stability studies under varying conditions (light, humidity) .

Q. How should researchers design a preliminary literature review to identify foundational studies on this compound?

- Methodology : Use databases (SciFinder, Reaxys) with search terms like "cyclopentenone derivatives" + "synthesis" or "spectroscopic analysis." Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-academic sources. Extract reaction schemes, analytical data, and mechanistic insights. Cross-validate findings using citation-tracking tools (e.g., Web of Science) .

Advanced Research Questions

Q. What experimental design challenges arise in achieving enantioselective synthesis of this compound, and how can chiral catalysts be evaluated?

- Methodology : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids). Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). Compare kinetic vs. thermodynamic control by varying reaction time and temperature .

Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural elucidation?

- Methodology : Perform DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts. Adjust solvent parameters in simulations to match experimental conditions. Validate with 2D NMR techniques (COSY, HSQC) to resolve signal overlap. Re-examine sample purity via recrystallization or column chromatography .

Q. What computational methods are suitable for predicting the reactivity of this compound in Diels-Alder or Michael addition reactions?

- Methodology : Use molecular modeling software (e.g., Schrödinger Suite) to calculate frontier molecular orbitals (HOMO/LUMO energies). Simulate transition states to assess activation barriers. Validate predictions with small-scale exploratory reactions under inert atmospheres .

Q. How can researchers develop new analytical methods to quantify trace impurities in this compound samples?

- Methodology : Optimize HPLC conditions (e.g., C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm. Validate method specificity using spiked samples and LC-MS/MS. Establish detection limits (LOD/LOQ) via calibration curves. Compare with GC-FID for cross-method verification .

Q. What strategies identify research gaps in the application of this compound, and how can novel hypotheses be formulated?

- Methodology : Conduct systematic reviews to map existing applications (e.g., as a synthon in natural product synthesis). Identify understudied areas (e.g., biological activity, photophysical properties). Formulate hypotheses using analogical reasoning (e.g., comparing with methyl-substituted analogs) and design pilot experiments to test feasibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.